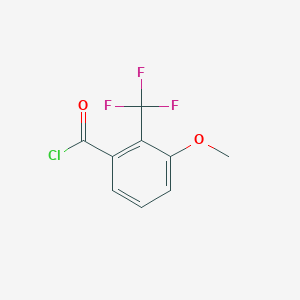

3-Methoxy-2-(trifluoromethyl)benzoyl chloride

Description

BenchChem offers high-quality 3-Methoxy-2-(trifluoromethyl)benzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-2-(trifluoromethyl)benzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methoxy-2-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O2/c1-15-6-4-2-3-5(8(10)14)7(6)9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUMLWUIFYAZAJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(F)(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: A Niche Building Block in Medicinal Chemistry

An In-depth Technical Guide to 3-Methoxy-2-(trifluoromethyl)benzoyl chloride

Senior Application Scientist Note: This technical guide addresses the chemical intermediate 3-Methoxy-2-(trifluoromethyl)benzoyl chloride. It is important to note that while its constituent parts and related isomers are well-documented, a unique CAS (Chemical Abstracts Service) number for this specific substitution pattern is not readily found in major public databases as of this writing. Therefore, this guide has been constructed by synthesizing data from structurally similar compounds and applying established principles of organic chemistry. The information presented provides a robust framework for researchers, scientists, and drug development professionals to understand its expected properties, synthesis, and applications.

3-Methoxy-2-(trifluoromethyl)benzoyl chloride is a substituted aromatic acyl chloride. Its structure is of significant interest to medicinal chemists and process development scientists due to the unique combination of three key functional groups on a single phenyl ring:

-

Benzoyl Chloride: A highly reactive functional group that serves as an efficient acylating agent, primarily for forming stable amide and ester bonds. This reactivity is the cornerstone of its utility in building larger, more complex molecules.

-

Trifluoromethyl (CF₃) Group: The incorporation of a CF₃ group is a well-established strategy in modern drug discovery.[1][2] This group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets by altering its electronic properties and conformation.[1][2]

-

Methoxy (OCH₃) Group: This electron-donating group modulates the electronic environment of the aromatic ring, influencing the reactivity of the acyl chloride and providing an additional point for potential interaction or future chemical modification.

The specific ortho- and meta-arrangement of these groups creates a unique chemical scaffold, making it a potentially valuable, albeit specialized, intermediate for synthesizing novel pharmaceutical agents and agrochemicals.[1][3]

Physicochemical Properties and Structural Data

The precise physical properties of 3-Methoxy-2-(trifluoromethyl)benzoyl chloride are not empirically published. However, we can reliably estimate its characteristics based on data from its close structural isomers.

| Property | Estimated Value / Data | Source / Basis of Estimation |

| CAS Number | Not Publicly Assigned | Inferred from major chemical databases |

| Molecular Formula | C₉H₆ClF₃O₂ | Derived from structure |

| Molecular Weight | 254.59 g/mol | Derived from structure |

| Appearance | Colorless to light yellow liquid | Based on similar benzoyl chlorides[1][3] |

| Boiling Point | ~190-210 °C (at 760 mmHg) | Estimated from isomers like 3-(Trifluoromethyl)benzoyl chloride (184-186 °C)[4] and the expected increase from the methoxy group. |

| Density | ~1.4 g/mL | Estimated from isomers like 3-(Trifluoromethyl)benzoyl chloride (1.383 g/mL) |

| Reactivity | Reacts with water and nucleophiles | Characteristic of acyl chlorides |

Synthesis and Chemical Reactivity

Proposed Synthesis Route

The most direct and industrially common method for preparing a benzoyl chloride is through the chlorination of the corresponding carboxylic acid. This established pathway avoids the use of more toxic reagents like phosgene and offers high yields.[5] The synthesis would proceed from 3-Methoxy-2-(trifluoromethyl)benzoic acid.

Caption: Proposed synthesis of the target compound from its carboxylic acid precursor.

Causality of Reagent Choice:

-

Thionyl Chloride (SOCl₂): A widely used and cost-effective reagent. Its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification as they can be easily removed from the reaction mixture.

-

Oxalyl Chloride ((COCl)₂): Often preferred for smaller-scale or more sensitive syntheses as it reacts under milder conditions. It requires a catalytic amount of N,N-Dimethylformamide (DMF) to proceed via the Vilsmeier intermediate, which is the active chlorinating species.

Core Reactivity: Nucleophilic Acyl Substitution

The primary utility of 3-Methoxy-2-(trifluoromethyl)benzoyl chloride is as an electrophile in nucleophilic acyl substitution reactions. The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms, as well as the potent inductive effect of the ortho-trifluoromethyl group.

Caption: Mechanism of nucleophilic acyl substitution using the benzoyl chloride.

This reactivity allows for the straightforward formation of amides and esters, which are fundamental linkages in a vast number of pharmaceuticals.

Applications in Drug Development and Research

While specific examples citing 3-Methoxy-2-(trifluoromethyl)benzoyl chloride are scarce, its value can be inferred from the applications of its isomers. For instance, 3-(Trifluoromethyl)benzoyl chloride is a key intermediate in the synthesis of pyrazolo[1,5-a]pyrimidines, which are potent B-Raf kinase inhibitors for potential cancer therapy.

The strategic placement of the CF₃ group is known to confer desirable properties in drug candidates:[2]

-

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes.

-

Enhanced Lipophilicity: The CF₃ group increases the molecule's fat-solubility, which can improve its ability to cross cell membranes and reach its target.

-

Modulated Acidity/Basicity: The strong electron-withdrawing nature of the group can alter the pKa of nearby functional groups, which can be critical for optimizing drug-receptor interactions.

Therefore, this reagent is an ideal candidate for research programs aimed at synthesizing novel compounds in oncology, neuroscience, and infectious disease, where fine-tuning pharmacokinetic properties is a critical objective.

Experimental Protocol: General Procedure for Amide Synthesis

This protocol provides a self-validating, step-by-step methodology for the acylation of a primary amine.

Objective: To synthesize an N-Aryl/Alkyl-3-methoxy-2-(trifluoromethyl)benzamide.

Materials:

-

3-Methoxy-2-(trifluoromethyl)benzoyl chloride (1.0 eq)

-

Primary Amine (e.g., Aniline or Benzylamine) (1.0-1.2 eq)

-

Tertiary Amine Base (e.g., Triethylamine, DIPEA) (1.5 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Caption: Experimental workflow for a standard amide coupling reaction.

Detailed Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the primary amine (1.0 eq) and the tertiary amine base (1.5 eq) in anhydrous DCM. Cool the stirred solution to 0 °C using an ice-water bath.

-

Expert Insight: The tertiary base is crucial. It acts as a scavenger for the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the primary amine nucleophile. Using anhydrous solvent is critical as the acyl chloride will react with water.[6]

-

-

Reagent Addition: Dissolve the 3-Methoxy-2-(trifluoromethyl)benzoyl chloride (1.0 eq) in a small amount of anhydrous DCM and add it to the amine solution dropwise via a syringe or dropping funnel.

-

Expert Insight: A slow, dropwise addition at 0 °C is essential to control the exothermic reaction and prevent the formation of side products.

-

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Aqueous Workup: Once the reaction is complete, carefully quench by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with water and then brine.

-

Trustworthiness: This washing sequence ensures the removal of the base, salts, and any remaining water-soluble impurities, leading to a cleaner crude product.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel or by recrystallization to obtain the final, high-purity amide.

Safety, Handling, and Storage

As an acyl chloride, 3-Methoxy-2-(trifluoromethyl)benzoyl chloride must be treated as a hazardous substance. Data from its isomers consistently indicate the following hazards:[7]

-

Classification: Corrosive (Causes severe skin burns and eye damage).[7]

-

Handling: Always handle inside a certified chemical fume hood.[7][8] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Avoid inhalation of vapors.[8][9]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials, especially water, alcohols, and bases.[6][7] The container should be tightly sealed, often under an inert atmosphere like Argon or Nitrogen, to prevent degradation from atmospheric moisture.[7]

-

Spill Response: In case of a spill, absorb with an inert, dry material like sand or vermiculite and place in a sealed container for chemical waste disposal. Do not use water.

Conclusion

3-Methoxy-2-(trifluoromethyl)benzoyl chloride represents a highly valuable, specialized reagent for advanced organic synthesis. Its trifunctional nature provides a unique platform for constructing complex molecules with potentially enhanced pharmacological properties. While its dedicated CAS number is not prominent, a thorough understanding of its reactivity can be confidently derived from the extensive documentation of its structural analogues. By following rigorous experimental and safety protocols, researchers can effectively leverage this building block to drive innovation in drug discovery and materials science.

References

- Apollo Scientific. (2022). Safety Data Sheet: 3-Methoxy-2,4,5-trifluorobenzoyl chloride.

- Journal of the American Chemical Society. (2026). Photo- and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes.

- Google Patents. A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3.

- Exploring 3-(Trifluoromethyl)benzoyl Chloride: Properties and Applications. (n.d.). Retrieved from a chemical supplier's resource page.

- Chem-Impex. 3-(Trifluoromethoxy)benzoyl chloride.

- Sigma-Aldrich. 3-(Trifluoromethyl)benzoyl chloride 98 2251-65-2.

- Fisher Scientific. SAFETY DATA SHEET: 4-Methoxy-3-(trifluoromethyl)benzoyl chloride.

- MDPI. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- European Patent Office. (1981). Process for the preparation of trifluoromethylbenzoyl halides - EP 0038223 A1.

- Google Patents. CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride.

- AK Scientific, Inc. 2,4,5-Trifluoro-3-methoxybenzoyl chloride Safety Data Sheet.

- Santa Cruz Biotechnology, Inc. 3-(Trifluoromethyl)benzoyl chloride | CAS 2251-65-2.

- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET: 2-(Trifluoromethyl)benzoyl chloride.

- ChemicalBook. 3-(Trifluoromethyl)benzoyl chloride synthesis.

- Sigma-Aldrich. 3-(Trifluoromethyl)benzoyl chloride 98 2251-65-2, Product Page.

- Apollo Scientific. (2015). SAFETY DATA SHEET: 2-METHOXY-4-(TRIFLUOROMETHYL)BENZOYL CHLORIDE.

- Chemsrc. 3-Methoxy-2-methylbenzoyl chloride | CAS#:24487-91-0.

Sources

- 1. innospk.com [innospk.com]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-(Trifluoromethyl)benzoyl chloride 98 2251-65-2 [sigmaaldrich.com]

- 5. CN107176908A - A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3 - Google Patents [patents.google.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. aksci.com [aksci.com]

An In-Depth Technical Guide to 3-Methoxy-2-(trifluoromethyl)benzoyl Chloride: Properties, Reactivity, and Synthetic Applications

Introduction: A Fluorinated Building Block of Strategic Importance

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of molecular design. Fluorinated functional groups, particularly the trifluoromethyl (-CF3) group, can profoundly and beneficially alter a molecule's metabolic stability, lipophilicity, and binding affinity. It is within this context that 3-Methoxy-2-(trifluoromethyl)benzoyl chloride emerges as a highly valuable and reactive intermediate.

This guide provides an in-depth technical overview of 3-Methoxy-2-(trifluoromethyl)benzoyl chloride (CAS No. 1261618-61-4), tailored for researchers, medicinal chemists, and process development scientists. We will move beyond simple data recitation to explore the causal relationships between its unique structure and its chemical behavior, offering field-proven insights into its synthesis, handling, and application as a pivotal acylating agent.

Molecular Identity and Physicochemical Characteristics

Precise identification is the bedrock of reproducible science. 3-Methoxy-2-(trifluoromethyl)benzoyl chloride is a distinct isomer whose properties are dictated by the specific arrangement of its functional groups on the benzene ring.

Caption: Molecular Structure of 3-Methoxy-2-(trifluoromethyl)benzoyl chloride.

The table below summarizes the key identifiers and physicochemical properties of this compound. It is critical to note that while identifiers are specific to this isomer, some physical constants like boiling point and density are not widely reported in the literature for this exact compound. For comparative context, data for the closely related isomer, 3-(Trifluoromethyl)benzoyl chloride, is provided.

| Property | Value | Source(s) |

| CAS Number | 1261618-61-4 | [1][2] |

| Molecular Formula | C₉H₆ClF₃O₂ | [2] |

| Molecular Weight | 238.59 g/mol | [2][3] |

| Appearance | Reported as a liquid | [1] |

| InChI Key | BUMLWUIFYAZAJN-UHFFFAOYSA-N | |

| Boiling Point | Data not available. Comparative compound 3-(Trifluoromethyl)benzoyl chloride: 184-186 °C / 750 mmHg | |

| Density | Data not available. Comparative compound 3-(Trifluoromethyl)benzoyl chloride: 1.383 g/mL at 25 °C | |

| Refractive Index | Data not available. Comparative compound 3-(Trifluoromethyl)benzoyl chloride: n20/D 1.477 |

A Deeper Dive into Chemical Reactivity: The Interplay of Electronic and Steric Effects

The utility of 3-Methoxy-2-(trifluoromethyl)benzoyl chloride stems from the high reactivity of the acyl chloride functional group, which is finely tuned by its substituents. The rate and success of nucleophilic acyl substitution are not accidental; they are a direct consequence of the electronic and steric environment at the carbonyl carbon.

-

Electronic Effects : The reactivity is dominated by the potent inductive electron-withdrawing effect (-I) of the ortho-trifluoromethyl group. The high electronegativity of the fluorine atoms pulls electron density away from the aromatic ring and, critically, from the carbonyl carbon. This creates a more pronounced partial positive charge (δ+) on the carbonyl carbon, rendering it highly electrophilic and susceptible to attack by nucleophiles.[4] The meta-methoxy group exhibits a dual electronic nature: it is electron-withdrawing by induction (-I) but electron-donating by resonance (+M). In the meta position, its resonance effect on the carbonyl carbon is minimal, so its primary influence is a weaker, deactivating inductive withdrawal. The net result is a carbonyl group that is significantly activated towards nucleophilic attack.[5]

-

Steric Hindrance : The placement of the bulky trifluoromethyl group at the ortho position introduces significant steric hindrance around the reaction center.[6] This can impede the approach of large or sterically demanding nucleophiles, potentially slowing the reaction rate compared to an unhindered acyl chloride. This steric factor is a critical consideration in experimental design, as it may necessitate longer reaction times, higher temperatures, or the use of smaller, more reactive nucleophiles.

Caption: Factors influencing the reactivity of the carbonyl group.

Synthesis and Safe Handling Protocols

As with most acyl chlorides, this compound is not typically found in nature and must be synthesized. The most reliable and common laboratory-scale method involves the chlorination of the corresponding carboxylic acid.

Representative Synthesis Protocol: Chlorination of 3-Methoxy-2-(trifluoromethyl)benzoic Acid

This protocol is a robust, generalizable method for preparing acyl chlorides. The use of oxalyl chloride with catalytic DMF is often preferred in laboratory settings for its clean conversion and volatile byproducts.

-

System Preparation : A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a scrubber (containing NaOH solution) is purged with an inert atmosphere (Nitrogen or Argon).

-

Reagent Charging : To the flask, add 3-Methoxy-2-(trifluoromethyl)benzoic acid (1.0 eq) and a dry, aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Catalyst Addition : Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops per 10 mmol of acid) to the suspension.

-

Chlorinating Agent Addition : Slowly add oxalyl chloride (approx. 1.5 eq) or thionyl chloride (approx. 2.0 eq) dropwise via a syringe at 0 °C. Causality Note: This slow, cooled addition is crucial to control the initial exothermic reaction and the evolution of gaseous byproducts (CO, CO₂, HCl or SO₂, HCl).

-

Reaction Progression : Allow the reaction to warm to room temperature and then heat to a gentle reflux (approx. 40 °C for DCM) for 2-4 hours. The reaction is complete when gas evolution ceases and the solution becomes clear.

-

Work-up : Cool the mixture to room temperature. The solvent and excess chlorinating agent are carefully removed under reduced pressure (rotary evaporation). The crude 3-Methoxy-2-(trifluoromethyl)benzoyl chloride is typically of sufficient purity for subsequent steps. If higher purity is required, vacuum distillation can be performed.

Safety and Handling: A Self-Validating System of Precautions

3-Methoxy-2-(trifluoromethyl)benzoyl chloride is a corrosive substance and reacts vigorously with water and other protic nucleophiles.[7] A rigorous and self-validating safety protocol is not merely a suggestion but a requirement.

-

Personal Protective Equipment (PPE) : Always handle this chemical inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a face shield.[7]

-

Storage : Store in a tightly sealed container, preferably under an inert atmosphere, in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, amines, and strong bases.[7]

-

Handling : This compound is moisture-sensitive. Exposure to atmospheric moisture will lead to hydrolysis back to the parent carboxylic acid and corrosive HCl gas. Use anhydrous solvents and techniques. Always add the acyl chloride to your reaction mixture; never add reagents to the bulk acyl chloride.

-

Spill & First Aid : In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. For spills, absorb with an inert material like vermiculite or sand and dispose of as hazardous waste.[7]

Core Applications in Synthetic Chemistry: The Acylation Workhorse

The primary application of this reagent is to introduce the 3-methoxy-2-(trifluoromethyl)benzoyl moiety into a target molecule. This is most commonly achieved via acylation of nucleophiles like amines, alcohols, or arenes (in Friedel-Crafts reactions).[8][9] Its use is particularly prevalent in the construction of complex molecules for the pharmaceutical and agrochemical industries.[10][11]

Experimental Protocol: Synthesis of an N-Aryl Benzamide

This protocol details a standard procedure for forming an amide bond, a fundamental linkage in many biologically active molecules.

Caption: Experimental workflow for a typical amide coupling reaction.

-

Reagent Preparation : In a dry, inert-atmosphere flask, dissolve the desired amine (e.g., aniline, 1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous dichloromethane (DCM). Causality Note: The base is essential to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the starting amine.

-

Reaction Setup : Cool the amine solution to 0 °C in an ice-water bath.

-

Acyl Chloride Addition : In a separate flask, dissolve 3-Methoxy-2-(trifluoromethyl)benzoyl chloride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.

-

Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting amine is consumed.

-

Aqueous Work-up : Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Purification Washes : Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated sodium bicarbonate solution (to remove any unreacted starting acid), and brine (to remove residual water).

-

Final Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude amide can be further purified by column chromatography or recrystallization.

Analytical Characterization Profile

-

¹H NMR : Expect signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the three protons on the benzene ring, showing characteristic coupling patterns. A sharp singlet around 3.9-4.1 ppm would correspond to the methoxy (-OCH₃) protons.

-

¹³C NMR : The spectrum would show the characteristic carbonyl carbon signal around 165-170 ppm. A quartet signal would be expected for the trifluoromethyl carbon due to C-F coupling.

-

¹⁹F NMR : A sharp singlet would be the most prominent feature, confirming the presence of the chemically equivalent fluorine atoms of the -CF₃ group.

-

Infrared (IR) Spectroscopy : A strong, sharp absorption band in the range of 1750-1800 cm⁻¹ is the hallmark signature of the C=O stretch in an acyl chloride.[12]

-

Purity Assessment : The primary impurity is often the parent carboxylic acid, formed via hydrolysis. Purity can be assessed using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), often after derivatization of the reactive acyl chloride to a stable ester or amide.

Conclusion

3-Methoxy-2-(trifluoromethyl)benzoyl chloride is more than just a catalog chemical; it is a sophisticated synthetic tool. Its reactivity is a finely balanced interplay of potent electronic activation from the trifluoromethyl group and steric modulation from its ortho-positioning. For the medicinal or process chemist, understanding these underlying principles is key to leveraging its full potential. By employing the robust synthetic and handling protocols outlined in this guide, researchers can confidently and safely utilize this powerful building block to construct the complex molecular architectures required for the next generation of pharmaceuticals and advanced materials.

References

-

RSC Publishing. (n.d.). Kinetics of the reaction of some 3- and 5-substituted 2-thenoyl and ortho- and para-benzoyl chlorides with aniline in benzene. RSC Publishing. Retrieved from [Link]

-

Appchem. (n.d.). 3-Methoxy-2-(trifluoromethyl)benzoyl chloride. Appchem. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Chemistry Stack Exchange. Retrieved from [Link]

-

Chemsrc. (n.d.). CAS#:861779-85-3 | 3-methoxy-2-methoxycarbonyloxy-benzoyl.... Chemsrc. Retrieved from [Link]

-

Chemsrc. (n.d.). 3-Methoxy-2-methylbenzoyl chloride. Chemsrc. Retrieved from [Link]

-

Absiskey. (n.d.). Exploring 3-(Trifluoromethyl)benzoyl Chloride: Properties and Applications. Absiskey. Retrieved from [Link]

- Google Patents. (n.d.). Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride. Google Patents.

-

NIST. (n.d.). 3-(Trifluoromethoxy)benzoyl chloride. NIST WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Trifluoromethyl)benzoyl chloride. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3. Google Patents.

-

Asian Journal of Chemistry. (n.d.). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry. Retrieved from [Link]

-

LookChem. (n.d.). 3-METHOXY-5-(TRIFLUOROMETHYL)BENZOYL CHLORIDE wiki. LookChem. Retrieved from [Link]

-

NIST. (n.d.). 3-(Trifluoromethoxy)benzoyl chloride Mass Spectrum. NIST WebBook. Retrieved from [Link]

Sources

- 1. 3-Methoxy-2-(trifluoromethyl)benzoyl chloride | 1261618-61-4 [amp.chemicalbook.com]

- 2. appchemical.com [appchemical.com]

- 3. Page loading... [wap.guidechem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Kinetics of the reaction of some 3- and 5-substituted 2-thenoyl and ortho- and para-benzoyl chlorides with aniline in benzene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. nbinno.com [nbinno.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. innospk.com [innospk.com]

- 11. CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride - Google Patents [patents.google.com]

- 12. 3-(Trifluoromethoxy)benzoyl chloride [webbook.nist.gov]

3-Methoxy-2-(trifluoromethyl)benzoyl Chloride: A Comprehensive Technical Guide for Advanced Synthesis

This guide provides an in-depth analysis of 3-Methoxy-2-(trifluoromethyl)benzoyl chloride, a pivotal reagent in contemporary medicinal chemistry and advanced organic synthesis. We will explore its molecular architecture, physicochemical properties, synthesis, and reactivity, offering field-proven insights for its effective and safe utilization in research and drug development.

Introduction: The Strategic Value of Fluorinated Synthons

The deliberate incorporation of fluorine and fluorine-containing moieties, such as the trifluoromethyl (CF3) group, is a highly successful strategy in modern drug design.[1] The unique properties of the CF3 group—its high electronegativity, metabolic stability, and lipophilicity—can profoundly enhance a molecule's pharmacokinetic and pharmacodynamic profile, including its binding affinity to biological targets and membrane permeability.[2] 3-Methoxy-2-(trifluoromethyl)benzoyl chloride serves as a high-value building block, offering a synthetically versatile platform to introduce a trifluoromethyl and a methoxy group in a specific ortho/meta arrangement on a phenyl ring. This substitution pattern is of significant interest for constructing novel therapeutic agents, particularly kinase inhibitors and other targeted therapies.[2]

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's intrinsic properties is paramount for optimizing reaction conditions and ensuring predictable outcomes.

Structural Analysis

The molecular architecture of 3-Methoxy-2-(trifluoromethyl)benzoyl chloride is defined by a benzene ring substituted with three electronically distinct functional groups:

-

Acyl Chloride (-COCl): As the primary site of reactivity, the acyl chloride is a potent electrophile, readily undergoing nucleophilic acyl substitution. Its reactivity is the cornerstone of this reagent's synthetic utility in forming amides, esters, and other carbonyl derivatives.

-

Trifluoromethyl Group (-CF3): Positioned ortho to the acyl chloride, this powerful electron-withdrawing group significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This enhancement in reactivity is a key feature of the molecule.

-

Methoxy Group (-OCH3): Located meta to the acyl chloride, this electron-donating group modulates the overall electronic landscape of the aromatic ring, influencing its properties and the reactivity of other potential sites.

The electronic tug-of-war between the strongly deactivating CF3 group and the activating OCH3 group creates a unique and synthetically valuable substitution pattern.

Physicochemical Data Summary

| Property | Value | Source(s) |

| CAS Number | 1261618-61-4 | [3] |

| Molecular Formula | C9H6ClF3O2 | [3][4] |

| Molecular Weight | 238.59 g/mol | [3][4] |

| Appearance | Colorless to light yellow liquid (inferred from similar compounds) | [5] |

| Density | ~1.38 g/mL at 25 °C (value for isomer 3-(Trifluoromethyl)benzoyl chloride) | [6][7] |

| Boiling Point | ~184-186 °C at 750 mmHg (value for isomer 3-(Trifluoromethyl)benzoyl chloride) | [6][7] |

| InChI Key | BUMLWUIFYAZAJN-UHFFFAOYSA-N | [4] |

Note: Specific physical properties for this exact isomer are not widely published; data for the closely related isomer, 3-(Trifluoromethyl)benzoyl chloride, are provided for estimation.

Synthesis and Mechanistic Rationale

The most direct and industrially relevant synthesis of 3-Methoxy-2-(trifluoromethyl)benzoyl chloride is achieved through the chlorination of its corresponding carboxylic acid precursor.

Recommended Synthesis Protocol

This laboratory-scale protocol is designed for high yield and operational safety, emphasizing the control of hazardous byproducts.

Reaction: 3-Methoxy-2-(trifluoromethyl)benzoic acid + Thionyl Chloride (SOCl₂) → 3-Methoxy-2-(trifluoromethyl)benzoyl chloride + SO₂(g) + HCl(g)

Step-by-Step Methodology:

-

Reactor Preparation: In a certified fume hood, equip a dry, round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas outlet tube. The outlet must be connected to a gas scrubber containing a sodium hydroxide solution to neutralize the corrosive and toxic sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases that will evolve.

-

Reagent Loading: Charge the flask with 3-Methoxy-2-(trifluoromethyl)benzoic acid (1.0 equivalent).

-

Chlorination: Under an inert atmosphere (e.g., nitrogen or argon), cautiously add an excess of thionyl chloride (SOCl₂, typically 1.5–2.0 equivalents) to the flask. For reaction acceleration, a catalytic amount of N,N-dimethylformamide (DMF) can be added (1-2 drops).[8]

-

Reaction Execution: Gently heat the mixture to reflux (approximately 70-80 °C). The reaction progress can be monitored by observing the cessation of gas evolution.

-

Isolation and Purification: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride via distillation under reduced pressure. The resulting crude product is then purified by fractional distillation under high vacuum to yield pure 3-Methoxy-2-(trifluoromethyl)benzoyl chloride.

Causality Behind Experimental Choices

-

Thionyl Chloride: Selected over other chlorinating agents due to its efficacy and the convenient nature of its byproducts (SO₂ and HCl), which are volatile gases and thus easily removed from the reaction mixture, driving the equilibrium towards the product.

-

Inert Atmosphere: The acyl chloride product is highly sensitive to moisture. An inert atmosphere is critical to prevent hydrolysis back to the starting carboxylic acid.

-

DMF Catalyst: DMF accelerates the reaction by forming a highly reactive Vilsmeier-Haack type intermediate with thionyl chloride, which is a more potent acylating agent than thionyl chloride alone.[8]

-

Gas Scrubber: This is a non-negotiable safety requirement to neutralize the toxic and environmentally harmful gaseous byproducts.

Synthesis Workflow Diagram

Caption: Synthesis workflow from benzoic acid to the final acyl chloride product.

Reactivity and Key Synthetic Applications

The synthetic power of 3-Methoxy-2-(trifluoromethyl)benzoyl chloride is centered on the electrophilic nature of its acyl chloride group, making it an ideal reagent for acylation reactions.

Core Reactivity: Nucleophilic Acyl Substitution

The compound's principal mode of reaction is nucleophilic acyl substitution. A wide variety of nucleophiles can attack the carbonyl carbon, leading to the displacement of the chloride ion and the formation of a new carbonyl derivative. This reaction is fundamental to its use in building more complex molecules.[2]

Common Transformations:

-

With Amines (R-NH₂): Forms stable and medicinally relevant amide bonds.[2]

-

With Alcohols (R-OH): Forms ester linkages.

-

With Water (H₂O): Hydrolyzes back to the carboxylic acid. This underscores the critical need for anhydrous (dry) reaction conditions.

Application Profile: Amide Synthesis for Kinase Inhibitors

The formation of benzamide linkages is a cornerstone of many targeted cancer therapies.[2] The following is a self-validating protocol for a typical amidation.

Step-by-Step Methodology:

-

Reactant Preparation: In a dry flask under an inert atmosphere, dissolve the desired amine (1.0 equivalent) and a non-nucleophilic organic base, such as triethylamine or diisopropylethylamine (1.2 equivalents), in an anhydrous aprotic solvent (e.g., dichloromethane, DCM).

-

Temperature Control: Cool the solution to 0 °C using an ice-water bath. This is crucial for controlling the reaction exotherm.

-

Acyl Chloride Addition: Slowly add a solution of 3-Methoxy-2-(trifluoromethyl)benzoyl chloride (1.05 equivalents) in anhydrous DCM to the cooled amine solution via a dropping funnel.

-

Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Progress is reliably monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.[2]

-

Aqueous Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid (e.g., 1 M HCl) to remove excess base, followed by saturated sodium bicarbonate solution and brine.

-

Isolation and Purification: Dry the separated organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude amide product can then be purified to high homogeneity via flash column chromatography on silica gel or by recrystallization.

Logical Relationship of Amidation Reaction

Caption: Logical flow of the base-mediated amidation reaction.

Safety and Handling Precautions

3-Methoxy-2-(trifluoromethyl)benzoyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a flame-retardant lab coat.[9] A face shield is recommended when handling larger quantities.[9]

-

Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of corrosive vapors.[9] An emergency safety shower and eyewash station must be readily accessible.

-

Handling: Avoid contact with skin and eyes. Do not breathe vapors. Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as water, alcohols, and strong bases.

-

First Aid: In case of skin contact, immediately flush with copious amounts of water. For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.

Conclusion

3-Methoxy-2-(trifluoromethyl)benzoyl chloride is a powerful and versatile reagent for the synthesis of complex organic molecules. Its value is derived from the strategic placement of the trifluoromethyl and methoxy groups, coupled with the reliable reactivity of the acyl chloride handle. A comprehensive understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for leveraging its full potential in the development of next-generation pharmaceuticals and functional materials. Adherence to strict safety protocols is mandatory for its handling.

References

-

Chem-Impex. (n.d.). 3-(Trifluoromethoxy)benzoyl chloride. Retrieved from [Link]

-

Exploring 3-(Trifluoromethyl)benzoyl Chloride: Properties and Applications. (n.d.). Retrieved from [Link]

-

Molbase. (n.d.). 3-METHOXY-5-(TRIFLUOROMETHYL)BENZOYL CHLORIDE 916420-92-3 wiki. Retrieved from [Link]

- Google Patents. (n.d.). CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride.

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 3-Methoxy-2-(trifluoromethyl)benzoyl chloride | CymitQuimica [cymitquimica.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 3-(Trifluoromethyl)benzoyl chloride | 2251-65-2 [chemicalbook.com]

- 7. 3-(Trifluoromethyl)benzoyl chloride 98 2251-65-2 [sigmaaldrich.com]

- 8. CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride - Google Patents [patents.google.com]

- 9. tcichemicals.com [tcichemicals.com]

A Comprehensive Technical Guide on the Synthesis and Characterization of 3-Methoxy-2-(trifluoromethyl)benzoyl Chloride

<-33_22_44_55>>

This in-depth technical guide is designed for researchers, scientists, and professionals in drug development, providing a thorough understanding of 3-methoxy-2-(trifluoromethyl)benzoyl chloride. This document outlines the synthesis, characterization, and safe handling of this important chemical intermediate, emphasizing the scientific principles and practical considerations that underpin its successful preparation and use.

Strategic Importance in Medicinal and Agrochemical Chemistry

The strategic incorporation of fluorine and its moieties, such as the trifluoromethyl group (-CF₃), into organic molecules is a cornerstone of modern medicinal and agrochemical design. The trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 3-Methoxy-2-(trifluoromethyl)benzoyl chloride is a valuable reagent that facilitates the introduction of the 3-methoxy-2-(trifluoromethyl)benzoyl functional group, a key structural component in a variety of biologically active compounds. The specific arrangement of the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group on the benzoyl chloride ring creates a unique electronic and steric profile, influencing its reactivity and the properties of its derivatives.

Synthesis of 3-Methoxy-2-(trifluoromethyl)benzoyl Chloride

The most prevalent and efficient method for synthesizing 3-methoxy-2-(trifluoromethyl)benzoyl chloride is through the chlorination of its corresponding carboxylic acid, 3-methoxy-2-(trifluoromethyl)benzoic acid.

Retrosynthetic Analysis

The synthetic pathway is straightforward, with the primary disconnection leading back to the parent carboxylic acid.

Caption: Retrosynthetic pathway for the target compound.

Detailed Synthesis Protocol

The conversion of the carboxylic acid to the acyl chloride is effectively achieved using thionyl chloride (SOCl₂).[1][2][3] This reagent is widely used due to its reliability and the fact that the byproducts are gaseous, simplifying purification.[4][5]

Materials:

-

3-Methoxy-2-(trifluoromethyl)benzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., toluene or dichloromethane)

-

Dry glassware (round-bottom flask, reflux condenser with drying tube)

-

Magnetic stirrer and heating source

Experimental Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place 3-methoxy-2-(trifluoromethyl)benzoic acid (1.0 equivalent).

-

Solvent Addition: Add an anhydrous solvent such as toluene to the flask to form a suspension.

-

Reagent Addition: While stirring, slowly add thionyl chloride (1.5–2.0 equivalents) to the suspension at room temperature. This step must be performed in a well-ventilated fume hood as it generates sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.[4]

-

Reaction Conditions: Heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution, which typically takes 2-4 hours.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 3-methoxy-2-(trifluoromethyl)benzoyl chloride can often be used without further purification. If necessary, high-purity material can be obtained by fractional distillation under reduced pressure.

Rationale for Procedural Choices:

-

Anhydrous Conditions: Acyl chlorides are highly susceptible to hydrolysis back to the carboxylic acid. Therefore, the exclusion of moisture through the use of dry glassware and anhydrous solvents is paramount for achieving a high yield.

-

Excess Thionyl Chloride: An excess of the chlorinating agent ensures the complete conversion of the starting material.[5] Being volatile, the excess thionyl chloride is easily removed during the work-up.

-

Heating under Reflux: The elevated temperature accelerates the reaction, allowing for a practical reaction time.

Caption: A streamlined workflow for the synthesis process.

Analytical Characterization

To confirm the identity and purity of the synthesized 3-methoxy-2-(trifluoromethyl)benzoyl chloride, a combination of spectroscopic methods is employed.

Spectroscopic Data Summary

| Technique | Expected Observations | Interpretation |

| ¹H NMR | Aromatic protons (Ar-H) in the δ 7.5-8.3 ppm region; Methoxy protons (OCH₃) as a singlet around δ 3.9 ppm. | The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the acyl chloride and trifluoromethyl groups. |

| ¹³C NMR | Carbonyl carbon (C=O) at δ ~168 ppm; Aromatic carbons in the δ 115-160 ppm range; Trifluoromethyl carbon (CF₃) as a quartet. | The downfield shift of the carbonyl carbon is characteristic of an acyl chloride. The CF₃ carbon signal is split into a quartet due to coupling with the three fluorine atoms. |

| ¹⁹F NMR | A singlet around δ -62 ppm. | This signal is characteristic of the trifluoromethyl group in this chemical environment. |

| Infrared (IR) Spectroscopy | A strong carbonyl (C=O) stretching band at ~1770 cm⁻¹. | The high frequency of this band is a hallmark of an acyl chloride, distinguishing it from the corresponding carboxylic acid or ester. |

| Mass Spectrometry (MS) | Observation of molecular ion peaks (M⁺ and M+2) in an approximate 3:1 ratio. | This isotopic pattern is definitive for the presence of a single chlorine atom in the molecule. |

Safety, Handling, and Storage

Strict safety protocols are mandatory when working with this compound and its reagents.

Safety Precautions

-

3-Methoxy-2-(trifluoromethyl)benzoyl chloride is corrosive and reacts with moisture.[6][7] All handling must be conducted within a certified chemical fume hood.[8][9]

-

Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

-

Avoid inhalation of vapors and any contact with skin and eyes.[8][9] In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[6]

-

The synthesis process liberates toxic and corrosive gases (SO₂ and HCl). Ensure these are properly vented or neutralized.

Storage and Handling

-

Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[7]

-

Keep the container in a cool, dry, and well-ventilated area, away from incompatible substances such as water, alcohols, and bases.[8][9]

Conclusion

The synthesis of 3-methoxy-2-(trifluoromethyl)benzoyl chloride is a well-established and reliable process that provides access to a highly versatile chemical intermediate. Adherence to the detailed protocols, particularly the maintenance of anhydrous conditions and strict observation of safety measures, is crucial for the successful and safe production of this valuable compound. Its unique structural features make it a significant building block in the ongoing development of new pharmaceuticals and agrochemicals.

References

- Apollo Scientific. (n.d.).

- AK Scientific, Inc. (n.d.).

-

Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

- LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides.

- Fisher Scientific. (n.d.). 4-Methoxy-3-(trifluoromethyl)

-

ChemTube3D. (n.d.). Acid Chloride Formation - Thionyl Chloride. Retrieved from [Link]

- Thermo Fisher Scientific. (2010). 2-(Trifluoromethyl)

- Organic Chemistry Portal. (n.d.). Acids to Acyl Chlorides, Part 1. YouTube.

- Sigma-Aldrich. (2025). 3-Methoxy-2-(trifluoromethyl)

- Organic Process Research & Development. (2021).

-

Molbase. (n.d.). 3-METHOXY-5-(TRIFLUOROMETHYL)BENZOYL CHLORIDE. Retrieved from [Link]

- Google Patents. (n.d.). CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride.

- ChemicalBook. (n.d.). 3-(Trifluoromethyl)benzoyl chloride(2251-65-2) 1H NMR spectrum.

- Google Patents. (n.d.). A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3.

- National Institutes of Health. (2024). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents.

- An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf. (n.d.).

-

NIST. (n.d.). 3-(Trifluoromethyl)benzoyl chloride. Retrieved from [Link]

- Organic Chemistry Portal. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones.

- Google Patents. (n.d.). US4500471A - Preparation of trifluoromethyl-benzoyl halides.

- Reaction Guide. (n.d.). Acid to Acid Chloride - Common Conditions.

- Chemsrc. (2025). 3-Methoxy-2-methylbenzoyl chloride.

Sources

- 1. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides [almerja.com]

- 2. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemtube3d.com [chemtube3d.com]

- 5. m.youtube.com [m.youtube.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. aksci.com [aksci.com]

Spectroscopic Characterization of 3-Methoxy-2-(trifluoromethyl)benzoyl Chloride: A Technical Guide

Molecular Structure and Spectroscopic Overview

3-Methoxy-2-(trifluoromethyl)benzoyl chloride possesses a unique substitution pattern on the benzene ring that significantly influences its chemical reactivity and spectroscopic properties. The presence of a methoxy group, a trifluoromethyl group, and an acyl chloride functionality creates a distinct electronic environment, which is reflected in its NMR, IR, and MS spectra. Understanding these spectroscopic signatures is paramount for reaction monitoring, quality control, and structural verification.

Caption: Molecular structure of 3-Methoxy-2-(trifluoromethyl)benzoyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted NMR data for 3-Methoxy-2-(trifluoromethyl)benzoyl chloride are detailed below.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy protons. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing trifluoromethyl and benzoyl chloride groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constants (J, Hz) |

| ~7.8-8.0 | d | 1H | H-6 | J ≈ 8.0 Hz |

| ~7.5-7.7 | t | 1H | H-5 | J ≈ 8.0 Hz |

| ~7.2-7.4 | d | 1H | H-4 | J ≈ 8.0 Hz |

| ~3.9-4.1 | s | 3H | -OCH₃ | - |

Rationale for Predictions:

-

Aromatic Protons (H-4, H-5, H-6): The aromatic region will display a complex pattern due to the coupling between adjacent protons. H-6 is expected to be the most downfield due to the anisotropic effect of the carbonyl group and the electron-withdrawing nature of the adjacent trifluoromethyl group. H-4 will be the most upfield of the aromatic protons, influenced by the electron-donating methoxy group at the meta position. H-5 will appear as a triplet due to coupling with both H-4 and H-6.

-

Methoxy Protons (-OCH₃): The methoxy group protons will appear as a sharp singlet in the upfield region, characteristic of methoxy groups attached to an aromatic ring.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are significantly affected by the nature of the substituents.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165-170 | C=O | The carbonyl carbon of the acyl chloride is expected in this region. |

| ~155-160 | C-3 | Aromatic carbon attached to the electron-donating methoxy group. |

| ~135-140 | C-1 | Aromatic carbon attached to the benzoyl chloride group. |

| ~130-135 (q) | C-2 | Aromatic carbon attached to the trifluoromethyl group, will show quartet splitting due to C-F coupling. |

| ~125-130 | C-5 | Aromatic CH carbon. |

| ~120-125 (q) | -CF₃ | The carbon of the trifluoromethyl group will appear as a quartet with a large C-F coupling constant. |

| ~115-120 | C-6 | Aromatic CH carbon. |

| ~110-115 | C-4 | Aromatic CH carbon, shifted upfield by the methoxy group. |

| ~55-60 | -OCH₃ | The carbon of the methoxy group. |

Rationale for Predictions:

-

The chemical shifts are predicted based on the known effects of methoxy, trifluoromethyl, and benzoyl chloride substituents on a benzene ring. For instance, the carbon attached to the methoxy group (C-3) is expected to be significantly downfield, while the ortho and para carbons are shielded. The trifluoromethyl group will cause a downfield shift of the carbon it is attached to (C-2) and will also introduce characteristic quartet splitting in the ¹³C NMR spectrum due to coupling with the three fluorine atoms.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is a simple yet informative tool for compounds containing fluorine.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -60 to -65 | s | -CF₃ |

Rationale for Predictions:

-

The trifluoromethyl group attached to an aromatic ring typically resonates in this region. A single sharp peak is expected as there are no other fluorine atoms nearby to cause splitting.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-Methoxy-2-(trifluoromethyl)benzoyl chloride is predicted to show characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Weak-Medium | Aromatic C-H stretch |

| ~2950-2850 | Weak | Aliphatic C-H stretch (-OCH₃) |

| ~1780-1740 | Strong | C=O stretch (acyl chloride) |

| ~1600-1450 | Medium | Aromatic C=C stretch |

| ~1300-1100 | Strong | C-F stretch (-CF₃) |

| ~1250-1000 | Strong | C-O stretch (aryl ether) |

| ~900-700 | Strong | C-Cl stretch |

Rationale for Predictions:

-

The most prominent peak in the IR spectrum will be the strong absorption from the carbonyl (C=O) stretch of the acyl chloride, which appears at a higher frequency than in ketones or aldehydes due to the electron-withdrawing effect of the chlorine atom.[1][2]

-

Strong absorptions corresponding to the C-F stretching vibrations of the trifluoromethyl group are also expected.[1]

-

The presence of the aromatic ring and the methoxy group will give rise to other characteristic bands as listed in the table.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique used for this purpose.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 238 (for ³⁵Cl) and 240 (for ³⁷Cl) with an approximate ratio of 3:1.

-

Major Fragment Ions:

-

[M-Cl]⁺ (m/z = 203): Loss of a chlorine radical is a common fragmentation pathway for acyl chlorides, leading to the formation of a stable acylium ion.

-

[M-COCl]⁺ (m/z = 175): Loss of the entire chlorocarbonyl group.

-

[M-CF₃]⁺ (m/z = 169): Loss of the trifluoromethyl radical.

-

[C₇H₄O]⁺ (m/z = 104) and [C₆H₄]⁺ (m/z = 76): Further fragmentation of the aromatic ring.

-

Caption: Predicted major fragmentation pathways for 3-Methoxy-2-(trifluoromethyl)benzoyl chloride in Mass Spectrometry.

Trustworthiness of Predictions:

The predicted fragmentation pattern is based on the well-established principles of mass spectrometry of aromatic acyl chlorides.[3] The stability of the resulting carbocations and neutral fragments dictates the most likely fragmentation pathways.

Experimental Protocols

To obtain the actual spectroscopic data for 3-Methoxy-2-(trifluoromethyl)benzoyl chloride, the following standard protocols should be followed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use TMS (tetramethylsilane) as an internal standard (δ = 0.00 ppm).

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

¹⁹F NMR Acquisition: Acquire the spectrum using a fluorine-observe probe. Use a suitable fluorine-containing standard (e.g., CFCl₃, δ = 0.00 ppm) for referencing.

IR Spectroscopy

-

Sample Preparation: As the compound is likely a liquid or a low-melting solid, the spectrum can be obtained using a neat sample between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan before running the sample.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct insertion probe (for solids) or gas chromatography (GC-MS) or liquid chromatography (LC-MS) for liquids.

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-300).

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic analysis of 3-Methoxy-2-(trifluoromethyl)benzoyl chloride. The predicted NMR, IR, and MS data, along with the underlying scientific rationale, offer a valuable resource for researchers working with this compound. The provided experimental protocols serve as a practical guide for obtaining and validating the actual spectroscopic data. The unique combination of substituents in this molecule results in a distinct spectroscopic fingerprint that is essential for its unambiguous identification and characterization in various chemical applications.

References

-

National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Royal Society of Chemistry. Supporting Information for "Catalyst-free radical fluorination of sulfonyl hydrazides in water". [Link]

Sources

An In-depth Technical Guide to the Reactivity of 3-Methoxy-2-(trifluoromethyl)benzoyl chloride with Nucleophiles

Abstract

3-Methoxy-2-(trifluoromethyl)benzoyl chloride is a highly functionalized acylating agent with significant potential in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its reactivity is uniquely governed by the interplay of electronic and steric effects imparted by the methoxy and trifluoromethyl substituents on the benzoyl chloride core. This technical guide provides a comprehensive analysis of the molecule's reactivity profile towards various nucleophiles. We will dissect the underlying principles of its reactivity, present detailed experimental protocols for key transformations, and offer insights into the practical application of this versatile reagent.

Introduction

Acyl chlorides are among the most reactive derivatives of carboxylic acids, serving as powerful electrophiles in a wide range of nucleophilic acyl substitution reactions.[1] The introduction of substituents onto the aromatic ring of benzoyl chloride can dramatically modulate the reactivity of the carbonyl group, allowing for fine-tuning of its synthetic utility. In 3-methoxy-2-(trifluoromethyl)benzoyl chloride, we encounter a fascinating case of competing electronic and steric influences.

The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group, which significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2][3] Conversely, the methoxy (-OCH₃) group at the meta-position is electron-donating through resonance, which can somewhat temper this activation.[4] Furthermore, the bulky trifluoromethyl group at the ortho position introduces considerable steric hindrance, which can impede the approach of nucleophiles.[2][5] Understanding this delicate balance is paramount for predicting reaction outcomes and designing efficient synthetic routes. This guide will serve as a detailed resource for researchers leveraging the unique properties of this compound.

Part 1: Theoretical Analysis of Reactivity

The Nucleophilic Acyl Substitution Mechanism

The fundamental reaction pathway for acyl chlorides with nucleophiles is the nucleophilic acyl substitution, which proceeds via a two-step addition-elimination mechanism.[1][6] The nucleophile first attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.[7]

Caption: Generalized mechanism of nucleophilic acyl substitution.

Electronic Effects of Substituents

The reactivity of the carbonyl carbon in 3-methoxy-2-(trifluoromethyl)benzoyl chloride is a direct consequence of the electronic tug-of-war between its substituents.

-

Trifluoromethyl Group (-CF₃): Located at the ortho position, the -CF₃ group exerts a powerful electron-withdrawing inductive effect (-I effect) due to the high electronegativity of the fluorine atoms.[8][9] This effect significantly depletes electron density from the aromatic ring and, by extension, the carbonyl carbon, making it highly electrophilic and thus more reactive towards nucleophiles.[2][10]

-

Methoxy Group (-OCH₃): Situated at the meta position, the -OCH₃ group has a dual electronic influence. It is electron-withdrawing by induction (-I effect) but electron-donating by resonance (+M or +R effect).[10] In the meta position, the resonance effect on the carbonyl carbon is minimal, meaning its primary influence is a weaker electron-withdrawing inductive effect.

The net result is a strong activation of the carbonyl group towards nucleophilic attack, primarily driven by the ortho-trifluoromethyl group.

Steric Considerations

The placement of the bulky trifluoromethyl group at the ortho-position introduces significant steric hindrance around the reaction center.[2][11] This steric shield can impede the approach of a nucleophile to the carbonyl carbon, potentially decreasing the reaction rate, especially for larger, more sterically demanding nucleophiles.[5] Therefore, the overall reactivity is a delicate balance between the strong electronic activation and this steric deactivation.

Predicted Reactivity Profile

Based on the analysis above, we can predict the following reactivity trends:

-

High Reactivity with Small, Unhindered Nucleophiles: Small nucleophiles like ammonia, primary amines, and simple alcohols should react readily due to the high electrophilicity of the carbonyl carbon, overcoming the steric barrier.

-

Reduced Reactivity with Bulky Nucleophiles: Sterically hindered nucleophiles, such as tertiary amines or bulky secondary alcohols (e.g., tert-butanol), are expected to react much more slowly or may require more forcing conditions (e.g., higher temperatures, catalysts) to overcome the steric hindrance.[11]

-

Overall Higher Reactivity than Unsubstituted Benzoyl Chloride: Despite the steric hindrance, the powerful electron-withdrawing effect of the -CF₃ group is expected to make 3-methoxy-2-(trifluoromethyl)benzoyl chloride generally more reactive than unsubstituted benzoyl chloride.[2]

Part 2: Experimental Protocols & Methodologies

General Considerations

-

Safety: 3-Methoxy-2-(trifluoromethyl)benzoyl chloride is an acyl chloride and should be handled with care in a well-ventilated fume hood. It is corrosive and reacts exothermically with water and other protic nucleophiles.[7] Personal protective equipment (gloves, safety glasses, lab coat) is mandatory.

-

Anhydrous Conditions: Due to the high reactivity with water, all reactions should be carried out under anhydrous conditions using oven-dried glassware and anhydrous solvents.[1][11] An inert atmosphere (e.g., nitrogen or argon) is highly recommended.

-

Reaction Monitoring: The progress of the reactions can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: Synthesis of N-Aryl Amides

This protocol details the reaction with a primary amine, aniline, to form the corresponding N-aryl amide. This class of reaction is fundamental in medicinal chemistry.[12]

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add the aryl amine (1.0 equivalent) and anhydrous dichloromethane (DCM, ~10 mL per mmol of amine).

-

Addition of Base: Add a non-nucleophilic base such as triethylamine (1.2 equivalents) or diisopropylethylamine (DIPEA) (1.5 equivalents).[13][14]

-

Cooling: Cool the mixture to 0 °C in an ice bath with stirring.

-

Addition of Acyl Chloride: Slowly add a solution of 3-methoxy-2-(trifluoromethyl)benzoyl chloride (1.1 equivalents) in anhydrous DCM dropwise over 15-30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as indicated by TLC.[13]

-

Workup: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: Synthesis of Esters

This protocol describes the reaction with an alcohol, methanol, to form the corresponding ester.

Step-by-Step Methodology:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol (e.g., methanol, 1.5 equivalents) in anhydrous dichloromethane.

-

Addition of Base: Add a base such as pyridine or triethylamine (1.2 equivalents) to the stirred solution.[1]

-

Cooling: Cool the flask to 0 °C using an ice bath.

-

Addition of Acyl Chloride: Add a solution of 3-methoxy-2-(trifluoromethyl)benzoyl chloride (1.0 equivalent) in anhydrous DCM dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

Workup: Quench the reaction with water and separate the organic layer.

-

Extraction: Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude ester by column chromatography if necessary.

Caption: A typical workflow for nucleophilic acyl substitution reactions.

Part 3: Data Interpretation and Analysis

Characterization of Products

The successful synthesis of amide or ester products should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the product, while ¹⁹F NMR is characteristic for the -CF₃ group.

-

Infrared (IR) Spectroscopy: Appearance of a strong carbonyl (C=O) stretch for the amide (typically 1630-1690 cm⁻¹) or ester (typically 1735-1750 cm⁻¹) and disappearance of the acyl chloride carbonyl stretch (around 1800 cm⁻¹) will indicate product formation.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the desired product.

Comparative Reactivity Data (Predicted)

| Nucleophile | Predicted Relative Rate | Rationale |

| Ammonia (NH₃) | Very Fast | Small, unhindered, and highly nucleophilic. |

| Methylamine (CH₃NH₂) | Fast | Slightly more steric bulk than ammonia but still highly reactive. |

| Aniline (PhNH₂) | Moderate | Less nucleophilic than aliphatic amines due to resonance delocalization of the lone pair into the aromatic ring. |

| Methanol (CH₃OH) | Moderate | Good nucleophile, but generally less so than amines. |

| tert-Butanol ((CH₃)₃COH) | Very Slow | Significant steric hindrance will severely impede its approach to the sterically crowded carbonyl carbon. |

| Water (H₂O) | Fast | A small nucleophile that will readily hydrolyze the acyl chloride. Anhydrous conditions are crucial to prevent this side reaction.[7] |

Conclusion

3-Methoxy-2-(trifluoromethyl)benzoyl chloride is a highly reactive acylating agent whose behavior is dictated by a compelling interplay of electronic activation and steric hindrance. The potent electron-withdrawing nature of the ortho-trifluoromethyl group renders the carbonyl carbon highly electrophilic, predisposing it to rapid reaction with a variety of nucleophiles. However, the steric bulk of this same group presents a significant kinetic barrier for larger nucleophiles. This duality makes it a valuable tool for synthetic chemists, offering high reactivity that can be modulated by the choice of nucleophile. By understanding these core principles and employing rigorous experimental techniques, researchers can effectively harness the synthetic potential of this versatile building block for applications in drug discovery and materials science.

References

-

Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Nucleophilic substitution at a trigonal carbon. Part 6.1 Substituent and bromide/chloride leaving group effects in the reactions of aromatic acyl chlorides with methanol in acetonitrile. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

-

Pearson+. (n.d.). Propose mechanisms for the nucleophilic acyl substitutions to for... | Study Prep. Retrieved from [Link]

-

Pearson. (n.d.). What compounds are formed from the reaction of benzoyl chloride w.... Retrieved from [Link]

-

Chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Water. Retrieved from [Link]

-

PubMed Central. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

Sci-Hub. (1992). On the influence of the trifluoromethyl group in the selectivity of nucleophilic substitution in aromatic compounds. Journal of Fluorine Chemistry. Retrieved from [Link]

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Effect of fluorine and trifluoromethyl substitution on the donor properties and stereodynamical behaviour of triarylphosphines. Retrieved from [Link]

-

PubMed Central. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents. Retrieved from [Link]

Sources

- 1. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pure.hud.ac.uk [pure.hud.ac.uk]

An In-Depth Technical Guide to the Safe Handling of 3-Methoxy-2-(trifluoromethyl)benzoyl Chloride

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 3-Methoxy-2-(trifluoromethyl)benzoyl chloride, a reactive acyl chloride frequently utilized as a building block in pharmaceutical and agrochemical synthesis. Given its hazardous properties, a thorough understanding and strict adherence to the protocols outlined herein are critical for ensuring the safety of laboratory personnel and the integrity of research outcomes. This document is intended for researchers, chemists, and drug development professionals actively working with this and structurally related compounds.

Compound Profile and Core Hazards

3-Methoxy-2-(trifluoromethyl)benzoyl chloride belongs to the acyl chloride class of organic compounds. The presence of the highly electrophilic acyl chloride group, combined with the electron-withdrawing trifluoromethyl group, makes the molecule exceptionally reactive.[1] Its primary utility lies in its ability to readily acylate various nucleophiles, forming new carbon-carbon and carbon-heteroatom bonds.

However, this high reactivity is also the source of its significant hazards. The principal dangers are its corrosive nature and its violent reaction with water and other protic solvents.[2] Contact with moisture leads to a rapid hydrolysis reaction, releasing corrosive and toxic hydrogen chloride (HCl) gas and the corresponding carboxylic acid.[2][3]

Hazard Identification

A summary of the key hazard information is presented below. This data is synthesized from multiple Safety Data Sheets (SDS) and should be considered foundational for any risk assessment.

| Hazard Classification | GHS Pictograms | Signal Word | Hazard Statements |

| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage.[2][4] |

| Serious Eye Damage/Irritation | GHS05 | Danger | H318: Causes serious eye damage.[2] |

| Specific Target Organ Toxicity (Single Exposure) | GHS07 | Warning | H335: May cause respiratory irritation.[2][5] |

| Water Reactivity | - | - | Reacts with water to generate heat and corrosive gases.[2] |

Pre-Operational Risk Assessment

Before any procedure involving 3-Methoxy-2-(trifluoromethyl)benzoyl chloride is initiated, a thorough and documented risk assessment is mandatory. This process is not merely a checklist but a critical scientific evaluation to ensure all potential hazards are identified and controlled. The workflow for this assessment is a self-validating system designed to mitigate risk at every stage.

Caption: Risk Assessment Workflow for Reactive Acyl Chlorides.

Safe Handling and Storage Protocols

The cornerstone of safety when working with this compound is preventing its contact with moisture and incompatible materials, and ensuring robust personal protection.

Engineering Controls: The First Line of Defense

All manipulations of 3-Methoxy-2-(trifluoromethyl)benzoyl chloride must be performed within a certified chemical fume hood to control exposure to its vapors and potential HCl gas release.[6][7][8] The work area must be equipped with an immediately accessible emergency safety shower and eyewash station.[2]

Personal Protective Equipment (PPE)

The selection of PPE is not arbitrary; it is dictated by the specific corrosive and reactive hazards of the chemical.

-